molecular formula C11H14ClIN2O B8035103 4-Iodobenzoylpiperazine hydrochloride

4-Iodobenzoylpiperazine hydrochloride

Cat. No.: B8035103
M. Wt: 352.60 g/mol
InChI Key: RTLGOIOWKXFNBQ-UHFFFAOYSA-N
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Description

4-Iodobenzoylpiperazine hydrochloride is a piperazine derivative characterized by a benzoyl group substituted with iodine at the para position, coupled with a hydrochlorinated piperazine ring. Piperazine derivatives are widely studied for their diverse biological activities, including antihelminthic, CNS-modulatory, and receptor-targeting properties .

Properties

IUPAC Name

(4-iodophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLGOIOWKXFNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobenzoylpiperazine hydrochloride typically involves the reaction of 4-iodobenzoic acid with piperazine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with piperazine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzoylpiperazine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Iodobenzoylpiperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodobenzoylpiperazine hydrochloride largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom can enhance its binding affinity to certain targets, thereby modulating their activity. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Structural Comparison with Similar Piperazine Derivatives

The structural diversity of piperazine derivatives arises from variations in substituents on the aromatic ring or piperazine moiety. Key analogs and their features are summarized below:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Iodobenzoylpiperazine HCl Iodo-benzoyl group (para) C₁₁H₁₂IN₂O·HCl ~377.6 (calculated) Bulky iodine enhances lipophilicity
1-(4-Methoxyphenyl)piperazine HCl Methoxy group (para) C₁₁H₁₆N₂O·2HCl 265.2 Electron-donating methoxy group
Donepezil HCl Benzyl-piperidine, indanone C₂₄H₂₉NO₃·HCl 415.96 Acetylcholinesterase inhibitor
Tapentadol HCl Dimethylaminomethyl, phenol C₁₄H₂₃NO₂·HCl 294.2 Dual opioid/NRI activity



Key Observations :

  • The iodine atom in 4-iodobenzoylpiperazine contributes to a higher molecular weight and steric bulk compared to methoxy or methyl substituents.
  • Electron-withdrawing groups (e.g., iodine) may reduce piperazine’s basicity relative to electron-donating groups (e.g., methoxy) .

Physicochemical Properties

Piperazine derivatives exhibit variable solubility, stability, and storage requirements based on substituents:

Compound Solubility Stability Storage Conditions
4-Iodobenzoylpiperazine HCl Likely low in water Unknown Likely -20°C (analogous)
1-(4-Methoxyphenyl)piperazine HCl Crystalline solid ≥5 years at -20°C -20°C
Donepezil HCl Soluble in ethanol Stable at room temperature 25°C

The iodine substituent likely reduces aqueous solubility compared to methoxy analogs due to increased hydrophobicity.

Biological Activity

4-Iodobenzoylpiperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for developing new therapeutic agents, especially in light of increasing resistance to existing drugs.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various chemical reactions involving piperazine derivatives and iodobenzoic acid. The synthesis typically involves the acylation of piperazine with 4-iodobenzoic acid, followed by the formation of the hydrochloride salt.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's activity can be attributed to its lipophilicity and the presence of halogen substituents, which enhance its interaction with bacterial membranes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it exhibits cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

The biological activity of this compound may involve several mechanisms:

  • Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Inhibition of DNA Synthesis : Some studies suggest that similar compounds interfere with DNA replication, thereby inhibiting cancer cell proliferation.
  • Induction of Apoptosis : Evidence from cell line studies indicates that the compound may trigger apoptotic pathways, contributing to its anticancer effects.

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